1-(Furan-2-ylmethyl)piperidin-4-ol
Description
1-(Furan-2-ylmethyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a furan-2-ylmethyl substituent on the nitrogen atom. The furan moiety introduces aromaticity and oxygen-based electronic effects, which may influence binding interactions, solubility, and metabolic stability. This compound belongs to a broader class of piperidin-4-ol derivatives, which are frequently explored in medicinal chemistry for their diverse biological activities, including enzyme inhibition, CNS penetration, and antimicrobial effects .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7,9,12H,3-6,8H2 |
InChI Key |
QGSYNAOHNYJDJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- The furan group in 1-(Furan-2-ylmethyl)piperidin-4-ol may improve solubility compared to RB-005 due to oxygen’s polarity.
Structural Analogues with Heterocyclic Substituents
- Pyrimidine Derivatives (e.g., Z3777013540 , 1-(5-methylpyrimidin-2-yl)piperidin-4-ol ):
- Pyrimidine’s nitrogen atoms enable hydrogen bonding and π-π stacking, often enhancing target affinity.
- Electron-deficient aromatic systems (e.g., pyrimidine) may engage in charge-transfer interactions distinct from furan’s oxygen-based interactions.
- Indole and Fluorinated Substituents (e.g., Z3777013540 , 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol ):
- Fluorine atoms improve metabolic stability and lipophilicity, while indole moieties contribute to π-stacking and van der Waals interactions.
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